(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one
Description
The compound (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one (CAS: 1354024-12-6) is a chiral tertiary amine featuring a piperidine core substituted at the 3-position with a benzyl-isopropyl-amino group. The (S)-configuration at the amino-bearing carbon and the piperidine scaffold confer stereochemical and conformational specificity, making it a candidate for targeted biological interactions. Its molecular weight is 303.45 g/mol, and it is listed as discontinued by suppliers like CymitQuimica .
Properties
IUPAC Name |
(2S)-2-amino-1-[3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-14(2)21(12-16-8-5-4-6-9-16)17-10-7-11-20(13-17)18(22)15(3)19/h4-6,8-9,14-15,17H,7,10-13,19H2,1-3H3/t15-,17?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCGRYPKYZKMFN-MYJWUSKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)C(=O)C(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)N(CC2=CC=CC=C2)C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Organozinc-Mediated Cyclization
A prominent method involves β-aminoalkyl zinc iodides reacting with 3-chloro-2-(chloromethyl)prop-1-ene under copper catalysis. This generates 5-methylene piperidines in 55–85% yields, as demonstrated by Jackson et al.. For example, protected β-aminoalkyl zinc iodide 109a undergoes allylation with dichloride 41 , followed by sodium hydride-induced cyclization to form 5-methylene piperidine 30 (Scheme 35 in). Hydrogenation of the exocyclic double bond using Pd/C or PtO₂ yields 5-methyl-2-substituted piperidines, with TFA-protected substrates showing higher stereoselectivity (dr 4:1) compared to Boc-protected analogs (dr 2:1).
Palladium-Catalyzed [3+3] Cycloaddition
Bambal and Kemmitt’s Pd-trimethylenemethane (TMM) complex enables formal [3+3] cycloaddition with aziridines to construct 5-methylene piperidines. For instance, aziridine 27 reacts with Pd-TMM complex 29 to form piperidine 30 in >90% yield. This method preserves enantiomeric purity from chiral aziridine precursors, making it suitable for synthesizing the (S)-configured piperidine core.
Functionalization at Piperidine C-3 Position
Introducing the benzyl-isopropyl-amino group at the C-3 position requires precise regioselective alkylation or substitution.
Nucleophilic Displacement of Triflates
Kumar et al. demonstrated that triflate esters derived from α-hydroxy acids undergo nucleophilic substitution with Boc-protected aminopiperidines (Scheme 1 in). For example, methyl (2S)-2-(triflyloxy)propanoate (S)-2a reacts with 4-Boc-aminopiperidine to yield methyl (2S)-2-(Boc-piperidin-4-yl)propanoate (S)-3a in 78% yield. Adapting this strategy, 3-benzyl-isopropyl-aminopiperidine could be synthesized by displacing a triflate intermediate with benzyl-isopropyl-amine.
Reductive Amination
Davis et al. reported reductive cyclization of 6-oxoamino acids to form 2,6-disubstituted piperidines (Scheme 11 in). Applying this to 3-ketopiperidine intermediates, reductive amination with benzyl-isopropyl-amine and NaBH₃CN could install the desired C-3 substituent. Hydrogenation conditions (e.g., H₂/Pd) influence stereoselectivity, with menthol-based chiral auxiliaries enabling enantiomeric ratios up to 9:1.
Coupling of 2-Amino-Propan-1-one Moiety
The propan-1-one group is introduced via peptide coupling or acylation at the piperidine N-1 position.
HATU-Mediated Amide Bond Formation
Kumar et al. utilized HATU for coupling Boc-protected piperidinylpropionic acid (S)-6 with L-phenylalanine ethyl ester, achieving diastereomeric ratios of 94:6 (Scheme 3 in). Similarly, reacting 1-(piperidin-1-yl)propan-1-one with (S)-2-amino-protected derivatives using HATU/DIPEA in DMF could yield the target compound. Optimized conditions (0°C, 2 hr) minimize racemization, preserving the (S)-configuration.
Acylation with Chloroacetyl Chloride
Alternative routes involve acylation of 3-(benzyl-isopropyl-amino)piperidine with chloroacetyl chloride, followed by amination. For example, treatment with chloroacetyl chloride in DCM/TEA generates the propan-1-one intermediate, which undergoes Gabriel synthesis with phthalimide to introduce the amino group. Final deprotection with hydrazine affords the primary amine.
Stereochemical Control and Resolution
Ensuring the (S)-configuration at the 2-amino position necessitates chiral auxiliaries or enzymatic resolution.
Sharpless Asymmetric Dihydroxylation
Takahata and Shimizu applied Sharpless AD to 1,6-heptadiene, yielding enantiomerically enriched diols (Scheme 12 in). Epoxidation and regioselective reduction produced alcohol 72 , which was converted to cis-piperidine 74 with 90% ee. Analogous strategies could resolve racemic 2-amino intermediates using (DHQD)₂-PYR ligands.
Chiral Pool Synthesis
Starting from L-serine, iodination and cyclization generate enantiopure piperidines (Scheme 36 in). For instance, L-serine 100 is converted to iodinated intermediate 104 , which participates in copper-catalyzed allylation to form (S)-configured piperidines. This method avoids racemization, ensuring >98% ee.
Comparative Analysis of Synthetic Routes
The organozinc and Pd-TMM methods offer superior yields and stereocontrol, making them preferred for large-scale synthesis. Triflate substitution provides modularity for introducing diverse amines at C-3.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzyl group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Variations in Piperidine-Based Analogs
Table 1: Key Structural Differences and Properties
*Calculated based on molecular formula in .
Key Observations :
- Substituent Bulk : The benzyl-isopropyl group in the target compound provides steric bulk, which may hinder receptor binding compared to smaller groups like cyclopropylmethyl .
Pyrrolidine vs. Piperidine Core
Replacing piperidine (6-membered ring) with pyrrolidine (5-membered ring) alters ring puckering and hydrogen-bonding capacity:
- (S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one (CAS: 1401665-37-9) has a pyrrolidine core, reducing ring flexibility and possibly enhancing binding specificity in enzyme pockets .
- Stereochemical Complexity : The (R)-configuration at the pyrrolidine-3 position () creates diastereomers distinct from the target compound’s piperidine-based structure .
Physicochemical Properties
Table 2: Predicted Physical Properties
Notes:
Biological Activity
(S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chiral center, an amino group, and a piperidine ring, contributing to its pharmacological properties. The presence of the benzyl and isopropyl groups enhances its interaction with biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through various multi-step organic synthesis techniques. Common methods include:
- Nucleophilic Substitution : Utilizing piperidine derivatives to introduce the amino group.
- Condensation Reactions : Forming the piperidine ring through condensation with appropriate aldehydes or ketones.
- Chiral Resolution : Employing chiral reagents to ensure the desired stereochemistry.
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily attributed to its structural similarity to known psychoactive substances. Key findings include:
1. Cytotoxicity
Studies have shown that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine have been evaluated for their ability to induce apoptosis in breast cancer cells (MCF-7) and have shown promising results compared to standard treatments like Tamoxifen .
2. Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its binding affinity to serotonin and dopamine receptors has been highlighted in various studies, indicating possible antidepressant and anxiolytic effects.
3. Antibacterial Activity
While primarily studied for its cytotoxic properties, there are indications that related compounds may possess antibacterial activity against strains like Staphylococcus aureus and E. coli. This opens avenues for exploring its use in treating infections, particularly those resistant to conventional antibiotics .
Case Study 1: Anticancer Potential
In a study evaluating the anticancer properties of piperidine derivatives, this compound was found to have a significant inhibitory effect on MCF-7 cells, with ongoing research aimed at elucidating the mechanism of action and optimizing its structure for enhanced potency .
Case Study 2: Neuropharmacological Applications
A recent investigation into the neuropharmacological effects of similar compounds demonstrated that modifications in the piperidine structure could lead to increased binding affinities for dopamine receptors, suggesting that this compound may serve as a lead compound for developing new antidepressants.
Q & A
Q. What are the established synthetic routes for (S)-2-Amino-1-[3-(benzyl-isopropyl-amino)-piperidin-1-yl]-propan-1-one, and what key parameters influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Piperidine Core Functionalization : Alkylation or reductive amination to introduce the benzyl-isopropyl-amino group at the 3-position of the piperidine ring (analogous to methods in , where piperidine derivatives were synthesized via Mannich reactions or nucleophilic substitutions ).
- Propan-1-one Backbone Assembly : Coupling the functionalized piperidine with a protected (S)-2-aminopropan-1-one intermediate, followed by deprotection. Key parameters include:
Q. How is the stereochemical configuration of this compound confirmed, and what analytical techniques are essential?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration (e.g., used this for a related propan-1-one derivative) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H and mobile phases with hexane/isopropanol.
- NMR Spectroscopy : H-NMR coupling constants and NOESY correlations verify spatial arrangement (similar to , which used NMR for stereochemical analysis of amino acid derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperidine derivatives?
Methodological Answer: Contradictions often arise from:
- Structural Analog Variations : Minor substituent changes (e.g., benzyl vs. phenyl groups) can alter receptor binding. Compare activities of analogs in (antidepressant-like profiles) and (anti-QS/antimicrobial activities) to identify structure-activity relationships (SAR) .
- Assay Conditions : Standardize in vitro assays (e.g., MIC for antimicrobial tests, IC for cytotoxicity) across studies. For example, highlights variability in anti-inflammatory activity due to differing cell lines (RAW 264.7 vs. THP-1) .
- Metabolic Stability : Use hepatic microsome assays to assess if conflicting in vivo/in vitro results stem from rapid metabolism.
Q. What strategies optimize the compound’s solubility and stability for in vivo pharmacological studies?
Methodological Answer:
- Salt Formation : React with HCl or citrate to improve aqueous solubility (as in , which synthesized water-soluble phenol derivatives) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the amino or ketone positions, enhancing bioavailability.
- Formulation Studies : Use lipid-based nanoemulsions or cyclodextrin complexes (tested via dynamic light scattering and stability chambers at 25°C/60% RH).
Q. What computational methods predict molecular interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like serotonin transporters (based on ’s antidepressant focus) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability with membrane receptors (e.g., GPCRs).
- Pharmacophore Mapping : Align with known active ligands (e.g., SSRIs) using MOE software to identify critical interaction points.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity data for piperidine-based compounds?
Methodological Answer:
- Source Validation : Cross-check cell line authenticity (e.g., ATCC certification) and assay protocols (MTT vs. resazurin).
- Redox Interference : Test if the compound’s reducing properties falsely elevate cytotoxicity readings (common in MTT assays).
- Comparative Studies : Replicate assays under identical conditions using analogs from and to isolate structural contributors to toxicity .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?
Methodological Answer:
- Primary Neuronal Cultures : Assess neuroprotection against glutamate-induced excitotoxicity (measure caspase-3 activation).
- Radioligand Binding Assays : Quantify affinity for monoamine transporters (e.g., SERT, DAT) using H-labeled ligands (as in ’s antidepressant studies) .
- Microdialysis in Rodent Brains : Monitor extracellular serotonin/dopamine levels post-administration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
